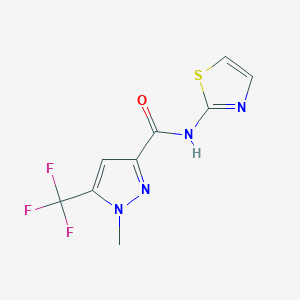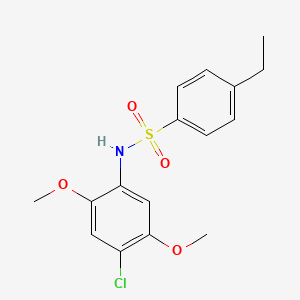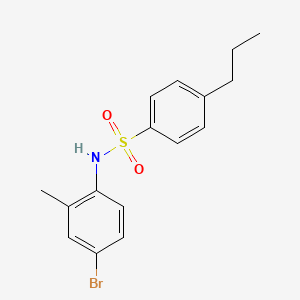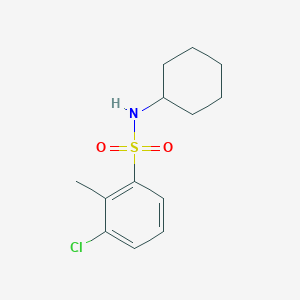![molecular formula C20H19N3O2S B10969699 3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10969699.png)
3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a piperidinocarbonyl phenyl group and a sulfanyl group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring . The sulfanyl group is often introduced via thiolation reactions, using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells, leading to their apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-PHENYL-4-[3H]QUINAZOLINONE: Another quinazolinone derivative with similar structural features but lacking the piperidinocarbonyl and sulfanyl groups.
4- [4- (Piperidinocarbonyl)phenyl]benzaldehyde: Contains the piperidinocarbonyl phenyl group but lacks the quinazolinone core.
Uniqueness
3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a piperidinocarbonyl phenyl group, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O2S/c24-18(22-12-4-1-5-13-22)14-8-10-15(11-9-14)23-19(25)16-6-2-3-7-17(16)21-20(23)26/h2-3,6-11H,1,4-5,12-13H2,(H,21,26) |
InChI Key |
JGZPYGVJAOTCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969618.png)
![3,5-dimethyl-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10969621.png)
![2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969626.png)
![2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10969628.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B10969635.png)

![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10969641.png)
![N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B10969645.png)



![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10969660.png)


